N1,N2-bis(1-naphthalenylmethyl)ethanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N2-bis(1-naphthalenylmethyl)ethanediamide typically involves the reaction of 1-naphthalenylmethylamine with oxalyl chloride to form the corresponding amide . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
N1,N2-bis(1-naphthalenylmethyl)ethanediamide primarily undergoes substitution reactions, particularly in the context of its role as a ligand in copper-catalyzed coupling reactions . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) iodide and alkyl halides. The reactions are typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in copper-catalyzed coupling reactions, the primary products are alkyl aryl ethers .
Scientific Research Applications
N1,N2-bis(1-naphthalenylmethyl)ethanediamide has several applications in scientific research:
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and other metal-dependent biological systems.
Medicine: Research is ongoing into its potential use in drug development, particularly in designing metal-based therapeutics.
Mechanism of Action
The mechanism by which N1,N2-bis(1-naphthalenylmethyl)ethanediamide exerts its effects is primarily through its function as a ligand. It coordinates with metal centers, such as copper, to form stable complexes that facilitate catalytic reactions . These complexes can activate substrates, lower activation energies, and increase reaction rates. The molecular targets and pathways involved depend on the specific catalytic process being studied.
Comparison with Similar Compounds
Similar Compounds
- N1,N2-Bis(2-phenylethyl)oxamide
- N1,N2-Bis(1-naphthylmethyl)oxalamide
- N1,N2-Bis(1-naphthalenylmethyl)oxalamide
Uniqueness
N1,N2-bis(1-naphthalenylmethyl)ethanediamide is unique due to its specific structure, which allows it to form highly stable complexes with metal ions. This stability enhances its effectiveness as a ligand in catalytic reactions, making it particularly valuable in synthetic chemistry .
Properties
IUPAC Name |
N,N'-bis(naphthalen-1-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c27-23(25-15-19-11-5-9-17-7-1-3-13-21(17)19)24(28)26-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2,(H,25,27)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFILYKONHUVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)C(=O)NCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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